molecular formula C10H8BrN3O B1330769 1-(4-Bromophenacyl)-1,2,4-triazole CAS No. 60850-59-1

1-(4-Bromophenacyl)-1,2,4-triazole

Cat. No.: B1330769
CAS No.: 60850-59-1
M. Wt: 266.09 g/mol
InChI Key: DCGCIVKFFKKGNN-UHFFFAOYSA-N
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Description

1-(4-Bromophenacyl)-1,2,4-triazole, commonly known as BPTP, is a synthetic compound with a wide range of applications in scientific research. BPTP is an important reagent used in various organic synthesis processes and has been studied for its potential use as a therapeutic agent. BPTP is a heterocyclic compound composed of two nitrogen atoms and one bromine atom. It is an aromatic compound with a molecular weight of 276.02 g/mol. BPTP is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-(4-Bromophenacyl)-1,2,4-triazole derivatives have been actively studied for their potential antimicrobial and antifungal properties. For instance, Kaplancikli et al. synthesized new triazole and triazolothiadiazine derivatives showing significant antimicrobial activity against various bacterial strains, including Micrococcus luteus and Bacillus cereus, as well as fungal species like Candida albicans and Candida glabrata (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008). Similarly, Bărbuceanu et al. synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties and tested them against bacterial strains, including Acinetobacter baumannii and Escherichia coli, revealing potent antibacterial effects (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).

Antiproliferative Activity

These compounds have also shown promise in cancer research. Narayana et al. synthesized a series of triazoles with antiproliferative activity against various cancer cell lines, highlighting the importance of the 4-substituted phenacyl group for cytotoxic activity (Narayana, Raj, & Sarojini, 2010). Furthermore, Chen et al. synthesized dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, finding compounds with potent cytotoxic activity against several cancer cell lines, indicating the potential of these compounds in oncological therapeutics (Chen, Shi, Huang, Xia, Yang, & Yang, 2016).

Anti-Inflammatory and Analgesic Activities

Hussein et al. synthesized triazole derivatives and evaluated them for their anti-inflammatory and analgesic activities, suggesting potential applications in treating conditions associated with inflammation and pain (Hussein, Shaker, Ameen, & Mohammed, 2011). Moreover, El Shehry et al. prepared fused and non-fused 1,2,4-triazoles, which showed significant anti-inflammatory activities in a dose-dependent manner (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Anticorrosion Properties

The triazole derivatives have also been researched for their application in material science, particularly as anticorrosion agents. Rehan et al. synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety and evaluated some derivatives for their anti-corrosion activity, indicating their potential in protecting materials from corrosion (Rehan, Al Lami, & Khudhair, 2021).

Safety and Hazards

The safety data sheet for a related compound, “2,4’-Dibromoacetophenone”, indicates that it may cause severe skin burns and eye damage, and may be corrosive to metals .

Future Directions

The synthesis and reactions of “1-(4’-bromophenacyl)-3-(4’-bromophenyl)-4,6-dimethoxyindole” have been reported, suggesting that further development of the synthetic route towards pyrroloindole molecules could be a future direction .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCIVKFFKKGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345268
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60850-59-1
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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